molecular formula C13H18ClN3 B3027652 4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride CAS No. 1353972-48-1

4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride

Cat. No.: B3027652
CAS No.: 1353972-48-1
M. Wt: 251.75
InChI Key: SSBWJHBGJNCWDE-UHFFFAOYSA-N
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Description

4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C13H18ClN3. It is a derivative of benzonitrile and piperidine, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with 3-aminopiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Aminopiperidin-1-yl)methyl)benzonitrile
  • 4-((3-Aminopiperidin-1-yl)methyl)benzoic acid
  • 4-((3-Aminopiperidin-1-yl)methyl)benzamide

Uniqueness

4-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride is unique due to its specific combination of a benzonitrile group and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(3-aminopiperidin-1-yl)methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c14-8-11-3-5-12(6-4-11)9-16-7-1-2-13(15)10-16;/h3-6,13H,1-2,7,9-10,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBWJHBGJNCWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353972-48-1
Record name Benzonitrile, 4-[(3-amino-1-piperidinyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353972-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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